1-Hexadecylpyrimidin-1-ium chloride
Description
Significance of Quaternary Pyrimidinium Salts in Contemporary Chemical Science
The significance of these salts spans multiple disciplines:
Antimicrobial Agents: Like other quaternary ammonium (B1175870) compounds, pyrimidinium salts are investigated for their potent antimicrobial activity. nist.gov The positively charged headgroup can interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. The length of the alkyl chain is a critical determinant of this activity, with chains of 12 to 16 carbons often exhibiting maximum efficacy.
Catalysis: The cationic nature of the pyrimidinium ring makes these compounds suitable for use as phase-transfer catalysts. They can facilitate the transfer of anionic reactants from an aqueous phase to an organic phase, thereby accelerating reaction rates.
Ionic Liquids: Modified pyrimidinium salts can serve as precursors or components of ionic liquids, which are salts with low melting points. These materials are explored as green solvents and electrolytes due to their low vapor pressure, thermal stability, and tunable properties.
Organic Synthesis: Pyrimidinium salts are versatile intermediates in organic synthesis, enabling the introduction of the pyrimidine (B1678525) moiety into various molecular frameworks to create novel compounds with potential biological or material science applications.
Historical Context and Evolution of Research on Long-Chain Cationic Heterocycles
The exploration of long-chain cationic heterocycles is intrinsically linked to the development of surfactants and antiseptics. The early 20th century saw the discovery of the germicidal properties of quaternary ammonium compounds. One of the most well-known examples is cetylpyridinium chloride (1-hexadecylpyridin-1-ium chloride), the pyridinium (B92312) analogue of the compound in focus, which was first described in 1939.
Historically, research has predominantly focused on pyridinium and imidazolium salts due to their relative ease of synthesis and potent biological activity. The length of the alkyl chain was quickly identified as a crucial factor, with the "hydrophobic tail" playing a key role in the compound's ability to disrupt microbial membranes. This led to systematic studies on structure-activity relationships, exploring how variations in the alkyl chain length and the nature of the heterocyclic headgroup influence the compound's efficacy.
The evolution of research in this area has been driven by the need for new and more effective antimicrobial agents to combat the rise of antibiotic-resistant bacteria. This has spurred investigations into a wider variety of heterocyclic scaffolds, including pyrimidines, in the search for compounds with improved activity, broader spectrum, and lower toxicity. Advanced analytical techniques have further enabled a deeper understanding of their mechanisms of action at the molecular level.
Current Research Landscape and Gaps Pertaining to 1-Hexadecylpyrimidin-1-ium Chloride
A thorough review of the current scientific literature reveals a striking gap in the research specifically dedicated to this compound. While there is a wealth of information on its pyridinium counterpart, cetylpyridinium chloride, and on quaternary pyrimidinium salts with shorter alkyl chains or different substitution patterns, dedicated studies on the synthesis, physicochemical properties, and biological activity of this compound are conspicuously absent.
This lack of specific research constitutes a significant knowledge gap. The unique electronic properties of the pyrimidine ring suggest that this compound may exhibit different, and potentially advantageous, properties compared to its pyridinium analogue. For instance, the presence of the second nitrogen atom in the pyrimidine ring could influence its interaction with biological targets or its stability.
The primary research gaps can be summarized as follows:
Synthesis and Characterization: There is no standardized and well-documented synthetic protocol specifically for this compound. Detailed characterization data, including spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic data, are not available in the public domain.
Physicochemical Properties: Fundamental physicochemical properties such as melting point, solubility, critical micelle concentration (CMC), and surface tension have not been experimentally determined. This data is crucial for understanding its behavior in solution and for formulating potential applications.
Biological Activity: While it can be inferred from the broader class of compounds that it likely possesses antimicrobial properties, there are no specific studies to confirm this. Detailed investigations into its spectrum of activity against various bacteria and fungi, as well as its mechanism of action, are needed.
The absence of this fundamental data precludes the exploration of its potential in areas where its pyridinium analogue has found utility, such as in oral care products and as an antiseptic. The synthesis and comprehensive characterization of this compound are therefore essential first steps to unlocking its potential and filling this notable void in the field of cationic heterocycles.
Data Tables
Due to the lack of specific experimental data for this compound, the following tables provide a comparative overview of related compounds to infer potential properties.
Table 1: Comparison of Heterocyclic Head Groups
| Feature | Pyridinium | Pyrimidinium | Imidazolium |
| Structure | Single N atom in a 6-membered ring | Two N atoms (1,3-positions) in a 6-membered ring | Two N atoms (1,3-positions) in a 5-membered ring |
| Aromaticity | Aromatic | Aromatic | Aromatic |
| Basicity | Less basic | More basic than pyridine | More basic than pyridine |
| Hydrogen Bonding | Acceptor | Acceptor and potential for H-bond donation in derivatives | Acceptor and Donor |
Table 2: Predicted Physicochemical Properties of this compound (Hypothetical)
Note: These values are estimations based on the properties of similar long-chain quaternary ammonium salts and have not been experimentally verified.
| Property | Predicted Value |
| Molecular Formula | C₂₀H₃₉N₂Cl |
| Molecular Weight | 343.0 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and lower alcohols |
| Critical Micelle Concentration (CMC) | Expected to be in the low millimolar range |
Structure
3D Structure of Parent
Properties
CAS No. |
58570-57-3 |
|---|---|
Molecular Formula |
C20H37ClN2 |
Molecular Weight |
341.0 g/mol |
IUPAC Name |
1-hexadecylpyrimidin-1-ium;chloride |
InChI |
InChI=1S/C20H37N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-19-16-17-21-20-22;/h16-17,19-20H,2-15,18H2,1H3;1H/q+1;/p-1 |
InChI Key |
RDEMPZLHWXDAPF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CN=C1.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for 1 Hexadecylpyrimidin 1 Ium Chloride
General Synthesis Strategies for N-Alkyl Pyrimidinium Salts and Analogues
The primary and most straightforward method for the synthesis of N-alkyl pyrimidinium salts, including 1-Hexadecylpyrimidin-1-ium chloride, is through the direct N-alkylation of the pyrimidine (B1678525) ring. This reaction is a classic example of a quaternization reaction, where a nitrogen atom of the heterocyclic base acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent.
The general reaction can be represented as:
Pyrimidine + Alkyl Halide → N-Alkyl Pyrimidinium Halide
Several factors influence the outcome of this synthesis, including the nature of the pyrimidine substrate, the reactivity of the alkylating agent, the choice of solvent, and the reaction conditions such as temperature and time. For pyrimidine, which has two nitrogen atoms, the site of alkylation (regioselectivity) is a critical consideration. The electronic and steric environment of each nitrogen atom can influence which one is preferentially alkylated.
Commonly employed alkylating agents are alkyl halides (chlorides, bromides, or iodides), with the reactivity generally following the order I > Br > Cl. The choice of the leaving group can impact the reaction rate and conditions required.
Analogous reactions for the synthesis of N-alkyl pyridinium (B92312) salts are well-documented and provide a strong basis for understanding the synthesis of their pyrimidinium counterparts. These methods often involve refluxing the heterocyclic base with the appropriate alkyl halide in a suitable solvent. mdpi.comnih.gov
Specific Reaction Pathways and Conditions for this compound Elaboration
The synthesis of this compound specifically involves the reaction of pyrimidine with a 16-carbon alkyl halide, 1-chlorohexadecane (B1210310) (or the more reactive 1-bromohexadecane (B154569) or 1-iodohexadecane).
A plausible and widely accepted synthetic route is as follows:
Reactant Preparation : Pyrimidine is dissolved in a suitable solvent. Common solvents for N-alkylation reactions include acetonitrile (B52724), ethanol, or dimethylformamide (DMF). researchgate.net
Reaction Execution : 1-Chlorohexadecane is added to the pyrimidine solution, typically in a slight excess to ensure complete reaction of the pyrimidine. The mixture is then heated under reflux for a period ranging from several hours to a few days, depending on the reactivity of the alkyl halide and the solvent used. mdpi.com
Product Isolation and Purification : After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product, an oily or solid residue, is then purified. A common method for purification is crystallization from a suitable solvent system, such as diethyl ether or acetone, to obtain the pure this compound as a solid. mdpi.com
The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting materials and the formation of the product.
Optimization of Synthetic Routes: Yield, Purity, and Selectivity
Optimizing the synthesis of this compound is crucial for maximizing the yield and purity of the final product while ensuring regioselectivity.
Key Optimization Parameters:
| Parameter | Considerations | Typical Conditions for Analogous Reactions |
| Solvent | The polarity and boiling point of the solvent can significantly influence the reaction rate and solubility of reactants and products. Acetonitrile is a common choice due to its suitable dielectric constant and ease of removal. researchgate.netias.ac.in | Acetonitrile, Ethanol, DMF |
| Temperature | Higher temperatures generally accelerate the reaction rate. Reflux conditions are commonly employed to maintain a consistent reaction temperature at the boiling point of the solvent. mdpi.com | 70-120 °C |
| Reaction Time | The duration of the reaction is determined by the reactivity of the starting materials and the temperature. It can range from a few hours to over 48 hours. mdpi.com | 12-72 hours |
| Stoichiometry | A slight excess of the alkylating agent (1-chlorohexadecane) is often used to drive the reaction to completion. | 1.05 to 1.2 equivalents of alkyl halide |
| Base | In some N-alkylation reactions, a non-nucleophilic base is added to scavenge the acid formed, although for direct quaternization, it is often not necessary. | Not typically required for direct quaternization |
| Regioselectivity | For unsubstituted pyrimidine, alkylation can occur at either N1 or N3. The reaction conditions, particularly the solvent and counter-ion, can influence the regioselectivity. nih.gov In many cases, a mixture of isomers may be formed, requiring careful purification to isolate the desired N1-alkylated product. | Solvent choice can influence the ratio of N1 to N3 alkylation. |
Data on Reaction Optimization (Based on Analogous Pyridinium Salt Syntheses):
| Entry | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| 1 | Alkyl Bromide | Ethanol | Reflux | 48 | >90 |
| 2 | Alkyl Iodide | Acetonitrile | 70 | 24 | ~85 |
| 3 | Alkyl Bromide | DMF | 100 | 12 | >95 |
Note: This data is representative of general N-alkylation of heterocyclic bases and serves as a guideline for the synthesis of this compound.
Exploration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of synthesizing this compound, several green approaches can be considered.
Alternative Energy Sources : Microwave irradiation and ultrasound have been shown to significantly reduce reaction times and improve yields in the synthesis of similar ionic liquids. nih.gov These methods provide efficient energy transfer directly to the reacting molecules.
Greener Solvents : The use of more benign solvents, or even solvent-free conditions, is a key aspect of green chemistry. While challenging for this specific reaction due to solubility issues, research into deep eutectic solvents or supercritical fluids as reaction media is an active area.
Catalysis : The use of catalysts can enable reactions to proceed under milder conditions and with higher selectivity. For N-alkylation, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, potentially reducing the need for harsh organic solvents. An efficient and inexpensive method for the N-alkylation of pyrimidines has been developed using ammonium (B1175870) sulfate (B86663) coated Hydro-Thermal-Carbone (AS@HTC) as a reusable heterogeneous catalyst. ias.ac.in
Atom Economy : The direct N-alkylation reaction is inherently atom-economical as it involves the addition of the alkyl group to the pyrimidine ring with no byproducts other than the desired salt.
Scale-Up Considerations for Industrial and Research Applications
Transitioning the synthesis of this compound from a laboratory scale to industrial or large-scale research production requires careful consideration of several factors.
Reactor Design : The choice of reactor material and design is critical to ensure efficient heat transfer, mixing, and safety, especially when dealing with potentially exothermic reactions and flammable solvents.
Process Safety : A thorough hazard analysis is necessary to identify and mitigate potential risks associated with the reactants, products, and reaction conditions. This includes managing the flammability of solvents and the potential for runaway reactions.
Downstream Processing : Efficient and scalable methods for product isolation and purification are essential. This may involve moving from laboratory-scale crystallization to industrial-scale filtration and drying processes.
Cost-Effectiveness : The cost of starting materials, solvents, energy consumption, and waste disposal all become more significant at a larger scale. Optimizing the process to minimize these costs is a key objective. A patent for the industrial production of pyridine-ion-containing liquids suggests that the preparation method is simple, low-cost, and environmentally friendly. google.com
Regulatory Compliance : Industrial production must adhere to strict regulatory standards regarding chemical safety, environmental protection, and product quality.
Advanced Spectroscopic and Analytical Characterization of 1 Hexadecylpyrimidin 1 Ium Chloride
Vibrational Spectroscopy (e.g., FTIR, Raman) for Molecular Fingerprinting and Structural Assignment
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and obtaining a "molecular fingerprint" of a compound. These techniques probe the vibrational modes of molecules, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them.
For 1-Hexadecylpyrimidin-1-ium chloride, FTIR and Raman spectra would reveal characteristic vibrations of the pyrimidinium ring and the hexadecyl alkyl chain. The C-H stretching vibrations of the long alkyl chain are expected to produce strong bands in the 2850-3000 cm⁻¹ region in both FTIR and Raman spectra. The aromatic C-H stretching of the pyrimidinium ring would appear at higher wavenumbers, typically above 3000 cm⁻¹.
The C=C and C=N stretching vibrations within the pyrimidinium ring are expected in the 1400-1650 cm⁻¹ region. wikipedia.org These are often more intense in the Raman spectrum. researchgate.net The quaternization of the nitrogen atom in the pyrimidine (B1678525) ring would influence the vibrational frequencies of the ring modes compared to the parent pyrimidine molecule. Bending vibrations, such as CH₂ scissoring and rocking modes of the alkyl chain, would be observable in the fingerprint region (below 1500 cm⁻¹).
Illustrative FTIR Data for this compound Note: The following data is representative and intended for illustrative purposes, as specific experimental data for this compound is not publicly available.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H Stretch (Pyrimidinium Ring) |
| 2925-2915 | Strong | Asymmetric CH₂ Stretch (Alkyl Chain) |
| 2855-2845 | Strong | Symmetric CH₂ Stretch (Alkyl Chain) |
| ~1630 | Medium-Strong | C=N Stretch (Pyrimidinium Ring) |
| ~1485 | Medium | C=C Stretch (Pyrimidinium Ring) |
| ~1465 | Medium | CH₂ Scissoring (Alkyl Chain) |
Illustrative Raman Spectroscopy Data for this compound Note: The following data is representative and intended for illustrative purposes.
| Raman Shift (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3080-3050 | Medium | Aromatic C-H Stretch (Pyrimidinium Ring) |
| 2930-2850 | Very Strong | C-H Stretches (Alkyl Chain) |
| ~1635 | Strong | C=N Stretch (Pyrimidinium Ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Solution-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure, connectivity, and conformational dynamics of organic molecules in solution. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each hydrogen and carbon atom in this compound.
In the ¹H NMR spectrum, the protons on the pyrimidinium ring would appear as distinct signals in the downfield region (typically >8.0 ppm) due to the deshielding effect of the aromatic ring and the positively charged nitrogen atom. youtube.comresearchgate.net The protons of the hexadecyl chain would give rise to signals in the upfield region. The α-CH₂ protons, being closest to the charged nitrogen, would be the most deshielded of the alkyl chain protons. The terminal methyl (CH₃) group would appear as a triplet at the most upfield position.
The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the pyrimidinium ring would resonate at low field (downfield), typically in the range of 120-160 ppm. libretexts.org The carbons of the long alkyl chain would appear in the upfield region (10-70 ppm). oregonstate.edu The chemical shift of the α-carbon would be significantly shifted downfield compared to the other methylene (B1212753) carbons due to the adjacent nitrogen atom.
Illustrative ¹H NMR Data for this compound (in CDCl₃) Note: The following data is representative and intended for illustrative purposes.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.5 | s | 1H | N-CH-N (Ring) |
| ~8.8 | d | 2H | CH (Ring) |
| ~7.5 | t | 1H | CH (Ring) |
| ~4.8 | t | 2H | N-CH₂ (α-position) |
| ~1.9 | m | 2H | N-CH₂-CH₂ (β-position) |
| ~1.3 | br s | 26H | -(CH₂)₁₃- |
Illustrative ¹³C NMR Data for this compound (in CDCl₃) Note: The following data is representative and intended for illustrative purposes.
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~158 | N-C-N (Ring) |
| ~145 | C-H (Ring) |
| ~120 | C-H (Ring) |
| ~60 | N-CH₂ (α-position) |
| 32-22 | -(CH₂)₁₄- |
High-Resolution Mass Spectrometry for Precise Molecular Identification
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the determination of the elemental composition of the molecule and its fragments.
For this compound, which is a quaternary ammonium (B1175870) salt, electrospray ionization (ESI) would be the preferred ionization method. The analysis would be conducted in positive ion mode, where the intact cation [C₂₀H₃₈N₂]⁺ would be detected. HRMS can distinguish this ion from other ions with the same nominal mass but different elemental formulas, thus confirming its identity. researchgate.net
Fragmentation of the parent ion using tandem mass spectrometry (MS/MS) would provide further structural confirmation. core.ac.uk Common fragmentation pathways for such long-chain quaternary ammonium compounds include the loss of the alkyl chain through various cleavage mechanisms.
Illustrative HRMS Data for this compound Note: The following data is representative and intended for illustrative purposes.
| Ion | Calculated Exact Mass | Observed Exact Mass |
|---|
X-ray Diffraction Studies for Solid-State Crystallography and Packing Arrangements
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. wikipedia.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which govern the crystal packing. For a polycrystalline powder, powder X-ray diffraction (PXRD) can be used to identify the crystalline phase and determine unit cell parameters. jst.go.jpnih.gov
In the context of this compound, an XRD study would reveal how the long, nonpolar hexadecyl chains and the polar, planar pyrimidinium head groups arrange themselves in the crystal lattice. This is particularly relevant if the compound is to be used as a crystal growth modifier, as the molecular packing dictates how it interacts with the surface of a growing crystal. The analysis would likely show segregation of the hydrophobic alkyl tails and the hydrophilic pyrimidinium rings, potentially forming layered or micellar-like structures in the solid state.
Illustrative Crystallographic Data for this compound Note: The following data is hypothetical and for illustrative purposes, as the crystal structure has not been publicly reported.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 5.5 |
| c (Å) | 38.0 |
| β (°) | 95.0 |
| Volume (ų) | 1770 |
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile, thermally labile compounds like ionic liquids. sielc.comacs.orglukasiewicz.gov.pl For this compound, a reversed-phase HPLC method would be suitable for purity determination. rsc.org The compound would be separated from non-ionic impurities and starting materials. The retention time would be influenced by the long alkyl chain, leading to strong retention on a C8 or C18 column. A UV detector could be used, as the pyrimidinium ring is UV-active.
Illustrative HPLC Method Parameters Note: The following data is representative and intended for illustrative purposes.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile and semi-volatile compounds. While this compound itself is non-volatile, GC-MS is an excellent technique for detecting and identifying volatile impurities that may be present from its synthesis, such as residual solvents or unreacted starting materials. jrwb.deresearchgate.netshimadzu.com A headspace GC-MS analysis could be employed to quantify trace volatile organic compounds.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrimidine |
| Acetonitrile |
Computational Chemistry and Theoretical Modeling of 1 Hexadecylpyrimidin 1 Ium Chloride
Molecular Dynamics Simulations for Elucidating Solution Behavior, Aggregation, and Dynamics
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution, particularly for surfactants like 1-Hexadecylpyrimidin-1-ium chloride which are expected to form micelles. MD simulations can provide insights into the critical micelle concentration, the structure and dynamics of aggregates, and the interactions with solvent molecules. While MD studies have been conducted on other cationic surfactants, such as cetylpyridinium chloride, specific simulations detailing the aggregation behavior and solution dynamics of this compound are not present in the current body of scientific literature.
Prediction and Analysis of Intermolecular and Intramolecular Interactions within the Compound
A thorough analysis of the intermolecular and intramolecular interactions is crucial for understanding the physical and chemical properties of this compound. These interactions, which include van der Waals forces, electrostatic interactions, and potential hydrogen bonding, govern the compound's melting point, solubility, and self-assembly characteristics. Computational methods can precisely map and quantify these forces. However, dedicated studies predicting and analyzing these specific interactions for this compound have not been identified.
Computational Investigations of Potential Reaction Mechanisms and Transition States
The reactivity of this compound, including its stability and degradation pathways, can be elucidated through computational investigations of reaction mechanisms. By modeling potential transition states, chemists can predict the kinetics and thermodynamics of various chemical transformations. The scientific literature lacks specific computational studies on the reaction mechanisms involving this compound, which would be valuable for understanding its chemical behavior and potential applications.
Development of Predictive Models for Chemical Properties and Interactions
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are valuable for forecasting the biological activity and physicochemical properties of chemical compounds. The development of such models for this compound would require a substantial amount of experimental and computational data. At present, there is no indication in the available literature that such predictive models have been specifically developed for this compound.
Interfacial Phenomena and Supramolecular Assemblies of 1 Hexadecylpyrimidin 1 Ium Chloride
Fundamental Principles of Surface Activity and Interfacial Adsorption Mechanisms
The surface activity of a molecule like 1-hexadecylpyrimidin-1-ium chloride is dictated by its amphiphilic nature. The molecule consists of two distinct parts: a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In this case, the pyrimidinium ring constitutes the polar, hydrophilic headgroup, which carries a positive charge, while the 16-carbon alkyl chain (hexadecyl group) serves as the nonpolar, hydrophobic tail.
This dual character drives the molecule to adsorb at interfaces, such as the boundary between air and water or oil and water. At an air-water interface, the hydrophobic tails orient themselves away from the water phase and towards the air, while the hydrophilic pyrimidinium headgroups remain immersed in the water. This arrangement disrupts the cohesive energy at the water's surface, thereby lowering the surface tension. The efficiency of a surfactant is often measured by the concentration required to achieve a significant reduction in surface tension. Cationic surfactants with heterocyclic headgroups, like the pyridinium (B92312) analogue, are known to be highly surface-active. researchgate.netresearchgate.net
The mechanism of interfacial adsorption involves the spontaneous migration of surfactant monomers from the bulk solution to the interface. This process continues until the interface becomes saturated with surfactant molecules, leading to the formation of a structured molecular layer.
Micellization Behavior: Determination of Critical Micelle Concentration (CMC) and Aggregate Morphology
Once the interface is saturated, a phenomenon known as micellization occurs. Above a specific concentration, termed the Critical Micelle Concentration (CMC), the surfactant monomers in the bulk solution begin to self-assemble into organized aggregates called micelles. jst.go.jp In aqueous solutions, these micelles typically have a spherical or spheroidal morphology where the hydrophobic tails form a core to minimize contact with water, and the hydrophilic headgroups form a charged outer shell (the corona) that interacts with the surrounding water molecules.
The CMC is a critical parameter that indicates the efficiency of a surfactant; a lower CMC value signifies greater efficiency. It is experimentally determined by observing the sharp change in a physical property of the solution as a function of surfactant concentration. Common methods include:
Surface Tension Measurement: The surface tension of the solution decreases steadily with increasing surfactant concentration up to the CMC. Beyond the CMC, the surface tension remains relatively constant as additional monomers form micelles rather than populating the interface.
Conductivity Measurement: For ionic surfactants like this compound, the conductivity of the solution changes at the CMC. This is because the micelles, with their bound counter-ions (chloride), move more slowly through the solution than the individual free ions, leading to a change in the slope of the conductivity versus concentration plot.
For analogous N-alkylpyridinium surfactants, the CMC value is highly dependent on the length of the alkyl chain. Longer chains lead to greater hydrophobicity and thus a lower CMC. For instance, newly synthesized N-(n-octadecyl)-3-methylpyridinium bromide, which has a longer C18 chain, exhibits a very low CMC of 0.1174 mmol/dm³. ppaspk.org It is expected that this compound would have a CMC value in a similar low millimolar range, comparable to its pyridinium counterparts.
Table 1: Critical Micelle Concentration (CMC) of Analogous Cationic Surfactants
| Surfactant Name | Alkyl Chain | CMC (mmol/dm³) | Temperature (°C) |
| N-(n-octadecyl)-2-methylpyridinium bromide | C18 | 0.1255 | 25 |
| N-(n-octadecyl)-3-methylpyridinium bromide | C18 | 0.1174 | 25 |
Data sourced from a study on pyridinium-based cationic surfactants. ppaspk.org
The morphology of the aggregates can evolve from simple spherical micelles to more complex structures like rods or vesicles at higher concentrations or with changes in solution conditions (e.g., temperature or addition of salts). Gemini (B1671429) pyridinium surfactants, which have two headgroups and two tails, have been shown to form vesicles above their CMC. researchgate.net
Formation, Stability, and Characterization of Monolayers and Bilayers at Interfaces
At interfaces, this compound can form organized, single-molecule-thick layers known as monolayers. At the air-water interface, this monolayer consists of the molecules oriented with their hydrophobic tails in the air and hydrophilic heads in the water. The stability of this film depends on the lateral interactions between the molecules, including van der Waals forces between the alkyl chains and electrostatic repulsion between the charged pyrimidinium headgroups.
Under certain conditions, particularly at a solid-liquid interface or in the formation of vesicles, these surfactants can form bilayers. A lipid bilayer is the fundamental structure of cell membranes, composed of two layers of amphiphilic molecules arranged with their hydrophobic tails facing inward and their hydrophilic heads facing the aqueous environment on either side. Synthetic surfactants like this compound can mimic this behavior. The stability of these bilayers is a balance of hydrophobic interactions, headgroup repulsion, and van der Waals forces. Double-chained pyridinium compounds have been successfully used to create stable vesicles for applications like gene delivery. pnas.org
Characterization of these structures is performed using techniques such as:
Langmuir Troughs: To study the properties of monolayers at the air-water interface.
Atomic Force Microscopy (AFM): To visualize the structure of adsorbed layers on solid substrates.
X-ray and Neutron Reflectivity: To determine the thickness and density profile of layers at interfaces.
Self-Assembly Mechanisms and Pathways in Aqueous and Non-Aqueous Media
The pathway of self-assembly typically begins with the formation of small, spherical micelles at the CMC. As the concentration increases, these micelles can grow or change shape. The specific pathway is influenced by:
Molecular Geometry: The relative size of the headgroup and tail can predict the type of aggregate formed.
Concentration: Higher concentrations favor the formation of larger, more complex structures.
Temperature: Can affect both the CMC and the preferred aggregate morphology.
Presence of Electrolytes: Salts can shield the electrostatic repulsion between the ionic headgroups, promoting the formation of larger aggregates at a lower CMC.
In non-aqueous media, the self-assembly is inverted. In a nonpolar solvent, the surfactant would form reverse micelles, with the polar headgroups forming a core and the hydrophobic tails extending into the nonpolar solvent.
Host-Guest Chemistry Interactions with this compound Analogues and Host Systems
For example, cyclodextrins, which are macrocyclic molecules with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts. The hydrophobic hexadecyl tail of the surfactant could fit into the cyclodextrin (B1172386) cavity, forming an inclusion complex. This interaction can significantly alter the properties of the surfactant, such as its effective CMC and surface activity. Such host-guest interactions can be used to control the release of the surfactant or to modify its aggregation behavior.
Other potential hosts include macrocycles like calixarenes and cucurbiturils, which can also encapsulate guest molecules and are used to construct complex supramolecular systems. google.comgoogle.com
Advanced Studies of Interactions at Liquid-Gas, Liquid-Liquid, and Solid-Liquid Interfaces
The behavior of this compound at various interfaces is crucial for its potential applications.
Liquid-Gas Interface (Air-Water): As discussed, the primary role here is the reduction of surface tension. Advanced studies would involve measuring the elasticity and viscosity of the monolayer, which are important for foam and emulsion stability.
Liquid-Liquid Interface (Oil-Water): At this interface, the surfactant reduces the interfacial tension, allowing for the formation of emulsions (dispersions of one liquid in another). The orientation of the surfactant—with its tail in the oil phase and head in the water phase—stabilizes the emulsion droplets against coalescence. The effectiveness of pyridinium-based surfactants in such systems is well-documented.
Solid-Liquid Interface: The interaction with solid surfaces is critical for applications like detergency, mineral flotation, and surface modification. As a cationic surfactant, this compound would readily adsorb onto negatively charged surfaces (e.g., silica, many textiles) through electrostatic attraction. This can alter the surface properties, such as making it more hydrophobic. The formation of monolayers or bilayers on the solid surface can be studied to understand lubrication, wetting, and adhesion phenomena.
Mechanistic Investigations of Chemical Processes Involving 1 Hexadecylpyrimidin 1 Ium Chloride
Role as a Catalytic Component or Additive in Chemical Transformations
Quaternary ammonium (B1175870) salts, a class to which 1-Hexadecylpyrimidin-1-ium chloride belongs, are well-established as phase transfer catalysts (PTCs). In this role, they facilitate the transfer of a reactant, typically an anion, from an aqueous phase to an organic phase where the reaction with an organic substrate occurs. The catalytic cycle of a phase transfer catalyst generally involves the formation of an ion pair between the catalyst's cation and the reactant's anion, which then diffuses across the phase boundary.
For this compound, the proposed mechanism in a hypothetical phase transfer-catalyzed reaction, such as a nucleophilic substitution, would involve the pyrimidinium cation pairing with the nucleophile at the aqueous-organic interface. The lipophilic hexadecyl chain would enhance the solubility of this ion pair in the organic phase, thereby increasing the concentration of the nucleophile in the vicinity of the organic substrate and accelerating the reaction rate. However, specific studies validating this mechanism for this compound, including the identification of key intermediates, are not available.
Elucidation of Reaction Kinetics and Thermodynamic Parameters in Relevant Chemical Systems
A thorough mechanistic understanding of a catalytic process necessitates the determination of its kinetic and thermodynamic parameters. For a phase transfer-catalyzed reaction involving this compound, this would typically involve:
Reaction Rate Studies: Measuring the rate of reaction under varying concentrations of the catalyst, substrates, and nucleophile to determine the reaction order with respect to each component.
Activation Energy (Ea): Determining the effect of temperature on the reaction rate to calculate the activation energy, providing insight into the energy barrier of the rate-determining step.
Unfortunately, no published studies were found that provide specific kinetic data or thermodynamic parameters for reactions catalyzed by this compound. The following table illustrates the type of data that would be expected from such investigations, but it remains hypothetical due to the absence of experimental results.
Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction Catalyzed by this compound
| Parameter | Hypothetical Value | Significance |
| Reaction Order (Catalyst) | 1 | Indicates a direct involvement of the catalyst in the rate-determining step. |
| Reaction Order (Substrate) | 1 | Suggests a bimolecular reaction between the substrate and the nucleophile. |
| Reaction Order (Nucleophile) | 1 | Consistent with the formation of the active ion pair with the catalyst. |
| Rate Constant (k) | Value dependent on specific reaction | Quantifies the intrinsic rate of the reaction. |
| Activation Energy (Ea) | Value dependent on specific reaction | Provides information on the temperature sensitivity and energy barrier of the reaction. |
Mechanistic Pathways of Interaction with Substrates and Other Chemical Species
The interaction between a phase transfer catalyst and the various species in a reaction mixture is crucial to its function. For this compound, key interactions would include:
Ion Pairing: The electrostatic interaction between the positively charged pyrimidinium ring and the anionic nucleophile is the fundamental step in its role as a phase transfer catalyst. The strength and nature of this ion pair can influence the reactivity of the nucleophile.
Solvation: The long hexadecyl chain would significantly influence the solvation of the catalyst and the ion pair in the organic phase, which in turn affects the catalyst's efficiency.
Interaction with Substrate: While the primary interaction is with the nucleophile, there could be secondary interactions between the pyrimidinium ring and the substrate, potentially through π-π stacking if the substrate is aromatic, which could influence the orientation of the reactants and the stereochemistry of the product.
Detailed computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in elucidating these interactions, mapping the potential energy surface of the reaction, and identifying the structures of transition states and intermediates. organic-chemistry.org However, such theoretical investigations specific to this compound are not present in the reviewed literature.
Investigations into Structure-Reactivity Relationships within Catalytic Cycles
Understanding the relationship between the structure of a catalyst and its reactivity is paramount for the design of more efficient catalytic systems. For N-alkylpyrimidinium salts, key structural features that would influence their catalytic activity include:
The Alkyl Chain Length: The length of the N-alkyl substituent (in this case, hexadecyl) directly impacts the lipophilicity of the cation. A longer chain generally increases solubility in the organic phase, which can enhance catalytic activity up to a certain point, after which micelle formation might hinder the reaction.
The Pyrimidinium Ring: The electronic properties of the pyrimidine (B1678525) ring can affect the strength of the ion pair with the anion. Substituents on the ring could be varied to tune these properties.
The Counter-ion: The nature of the initial counter-ion (chloride in this case) can also play a role, as it competes with the reactant anion for the catalyst's cation.
Systematic studies where the alkyl chain length or substituents on the pyrimidine ring are varied would be necessary to establish a clear structure-reactivity relationship. While such studies exist for other classes of quaternary ammonium and phosphonium (B103445) salts, they are lacking for the 1-Hexadecylpyrimidin-1-ium series.
The table below outlines the chemical compounds that would be central to the mechanistic investigations discussed in this article.
Advanced Applications in Chemical Science and Engineering
Application as a Surfactant in Emulsion and Suspension Stabilization
The efficacy of 1-Hexadecylpyrimidin-1-ium chloride as a stabilizing agent in multiphase systems is a direct result of its surfactant properties. In emulsions (liquid-liquid dispersions) and suspensions (solid-liquid dispersions), this compound adsorbs at the interface between the two phases, reducing the interfacial tension and creating a barrier that prevents coalescence or aggregation.
Emulsion Stabilization:
In oil-in-water (O/W) emulsions, the hydrophobic hexadecyl chains of this compound orient themselves into the oil phase, while the charged pyrimidinium headgroups remain in the aqueous phase. This arrangement forms a protective layer around the oil droplets. The electrostatic repulsion between the positively charged headgroups of adjacent droplets prevents them from coalescing, thereby stabilizing the emulsion. The efficiency of stabilization is dependent on factors such as the concentration of the surfactant, the nature of the oil phase, and the pH and ionic strength of the aqueous phase.
Suspension Stabilization:
Similarly, in solid-in-liquid suspensions, this compound can adsorb onto the surface of the solid particles. The hydrophobic tail interacts with the particle surface, particularly if the surface is nonpolar, while the hydrophilic headgroup extends into the liquid medium. This creates a steric and electrostatic barrier that prevents the particles from agglomerating and settling. The stability of the suspension is influenced by the surface chemistry of the solid particles and the concentration of the surfactant.
| System | Stabilization Mechanism | Key Influencing Factors |
| Oil-in-Water Emulsion | Electrostatic repulsion between adsorbed cationic surfactant layers | Surfactant concentration, oil type, pH, ionic strength |
| Solid-in-Liquid Suspension | Steric and electrostatic hindrance from adsorbed surfactant | Particle surface chemistry, surfactant concentration |
Modifiers and Inhibitors of Crystal Growth and Crystallization Processes
The interaction of this compound with growing crystal surfaces allows it to act as a modifier and inhibitor of crystallization processes. Its presence in a crystallization medium can influence the size, shape, and polymorphism of the resulting crystals.
As a crystal growth modifier, the surfactant molecules can selectively adsorb to specific crystallographic faces. This adsorption can either inhibit or promote the growth of these faces relative to others. For instance, by adsorbing onto a fast-growing face, the surfactant can slow its growth, allowing slower-growing faces to become more prominent and thereby altering the crystal habit. The specific interactions between the pyrimidinium headgroup and the crystal lattice, as well as the steric hindrance provided by the hexadecyl chain, are crucial in this process.
In some cases, this compound can act as a crystallization inhibitor. By adsorbing onto the surfaces of crystal nuclei, it can prevent their further growth into larger crystals. This property is particularly relevant in systems where the prevention of crystallization is desired.
Applications in Colloidal Science and Dispersion Technologies
The fundamental principles that govern the role of this compound in emulsion and suspension stabilization are central to its broader applications in colloidal science and dispersion technologies. The ability to control the stability of colloidal dispersions is critical in numerous industrial products and processes, including paints, inks, cosmetics, and ceramics.
The formation of micelles, which are self-assembled aggregates of surfactant molecules in solution, is a key aspect of its function in colloidal systems. Above a certain concentration, known as the critical micelle concentration (CMC), this compound molecules aggregate to form micelles, with their hydrophobic tails forming the core and the hydrophilic headgroups forming the outer shell. These micelles can encapsulate hydrophobic substances, increasing their solubility in aqueous solutions, a process known as solubilization. This is fundamental to detergency and other cleaning applications.
Utility in Ion Exchange and Advanced Separation Techniques
The cationic nature of the pyrimidinium headgroup allows this compound to participate in ion exchange processes. When immobilized on a solid support, it can create a stationary phase with anion-exchange properties. Anions in a mobile phase can then be separated based on their differential interactions with the positively charged pyrimidinium groups.
In advanced separation techniques such as micellar-enhanced ultrafiltration (MEUF), the micelles of this compound can be used to bind and remove target ions or organic molecules from aqueous streams. The micelles, along with the bound species, are then large enough to be retained by an ultrafiltration membrane, while the purified water passes through. This technique offers a powerful method for water treatment and the recovery of valuable materials.
Integration into Supramolecular Materials Design and Functional Architectures
The self-assembly properties of this compound make it a valuable building block in the design of supramolecular materials and functional architectures. researchgate.net Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. researchgate.net
The ability of this surfactant to form various organized structures, such as micelles, vesicles, and liquid crystals, in response to changes in concentration, temperature, and the presence of other molecules, allows for the creation of materials with tunable properties. For example, it can be used as a template for the synthesis of mesoporous materials. In this process, the surfactant self-assembles into a regular structure, and a precursor material is then formed around this template. Subsequent removal of the surfactant template leaves behind a porous material with a well-defined pore size and structure.
Structure Activity Relationships and Derivatives of 1 Hexadecylpyrimidin 1 Ium Chloride
Synthesis and Characterization of Novel Pyrimidinium Derivatives with Varied Alkyl Chain Lengths and Heterocycle Substitutions
The synthesis of 1-alkylpyrimidin-1-ium salts is typically achieved through a direct N-alkylation reaction, a well-established method for quaternizing nitrogen-containing heterocycles. nih.gov The most common approach involves the reaction of a pyrimidine (B1678525), which can be substituted or unsubstituted, with an alkyl halide. For instance, to synthesize derivatives with varied alkyl chain lengths, pyrimidine can be reacted with a series of 1-bromoalkanes (e.g., 1-bromooctane, 1-bromododecane, 1-bromohexadecane) or other suitable alkylating agents. nih.gov
The reaction is generally performed by refluxing the pyrimidine with the corresponding alkyl bromide, often in a solvent like acetonitrile (B52724) or without a solvent. nih.govacs.org To accelerate the process and follow greener chemistry principles, alternative methods have been developed. nih.gov Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times from many hours in conventional heating methods to mere minutes. researchgate.net Furthermore, solvent-free, solid-phase approaches offer environmental benefits by avoiding the use of toxic organic solvents and simplifying product work-up. acs.orgnih.gov
Once synthesized, the novel pyrimidinium derivatives are rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to elucidate the molecular structure. In ¹H NMR, a characteristic downfield shift of the proton signals on the carbon atom adjacent to the newly quaternized nitrogen is typically observed, confirming successful N-alkylation. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify functional groups and confirm the integrity of the pyrimidine ring structure within the new compound. researchgate.net
Mass Spectrometry (MS) : ESI-MS (Electrospray Ionization Mass Spectrometry) is particularly useful for confirming the molecular weight of the cationic part of the salt. academie-sciences.fr
Elemental Analysis : This technique determines the percentage composition of carbon, hydrogen, and nitrogen, which is then compared against the calculated theoretical values to verify the compound's empirical formula. researchgate.net
The table below summarizes the synthesis of several N-alkylpyridinium bromides, which are analogous to pyrimidinium salts, highlighting different synthetic conditions and outcomes.
| Compound | Alkyl Halide | Synthetic Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 1-Dodecylpyridinium bromide | 1-Bromododecane | Conventional (Reflux) | 48 h | 90% | researchgate.net |
| 1-Dodecyl-3-methylpyridinium bromide | 1-Bromododecane | Microwave-Assisted | 35 min | 94% | researchgate.net |
| N-Butylpyridinium bromide | 1-Bromobutane | Conventional (Reflux, 70°C) | 72 h | N/A | nih.gov |
| N-Hexylpyridinium bromide | 1-Bromohexane | Conventional (Reflux, 70°C) | 72 h | N/A | nih.gov |
| 4-Nitrobenzyl-substituted pyridinium (B92312) bromide | 4-Nitrobenzyl bromide | Solvent-Free (Muffle furnace, 100°C) | 10-15 min | 98% | acs.orgnih.gov |
Systematic Analysis of the Impact of Alkyl Chain Length on Interfacial and Supramolecular Properties
The length of the N-alkyl chain is a critical determinant of the interfacial and supramolecular properties of pyrimidinium salts, governing their behavior as surfactants. A key parameter is the critical micelle concentration (CMC), which is the concentration at which surfactant molecules spontaneously self-assemble into micelles in solution.
Systematic studies on homologous series of cationic surfactants have unequivocally shown that the CMC decreases as the length of the hydrophobic alkyl chain increases. researchgate.netnih.gov This occurs because a longer alkyl chain results in a greater hydrophobic effect, which is the primary driving force for micellization. quora.com By aggregating, the hydrophobic tails minimize their unfavorable contact with water molecules, a process that becomes energetically more favorable (i.e., requires a lower concentration of monomers) as the chain gets longer. academie-sciences.frquora.com The relationship is often logarithmic; for alkyldimethylbenzylammonium compounds, the logarithm of the reciprocal of the CMC (log 1/CMC) shows a linear dependence on the alkyl chain length. nih.gov
The Gibbs free energy of micellization (ΔG°mic), which indicates the spontaneity of the process, consequently becomes more negative with increasing chain length, confirming a greater thermodynamic favorability for micelle formation. academie-sciences.fr
In addition to affecting the CMC, the alkyl chain length also influences the surface tension of the surfactant solution. As the alkyl chain length increases, the surfactant becomes more effective at reducing the surface tension of water at the air-water interface. researchgate.netresearchgate.net Typically, solutions of surfactants with longer chains exhibit a lower surface tension value at their CMC (γcmc). researchgate.net
The following table presents data for a series of cationic surfactants, illustrating the clear trend of decreasing CMC with increasing alkyl chain length.
| Surfactant Series | Alkyl Chain Length (m) | CMC (mM) | Reference |
|---|---|---|---|
| bis(N-alkyl-N,N-dimethylethylammonium)ether dibromides | 8 | 11.22 | academie-sciences.fr |
| 10 | 2.88 | academie-sciences.fr | |
| 12 | 0.79 | academie-sciences.fr | |
| 14 | 0.24 | academie-sciences.fr | |
| 16 | 0.08 | academie-sciences.fr |
Investigation of the Influence of Heterocycle Substitution Patterns on Chemical Behavior
Modifying the pyrimidine ring with various substituents can profoundly alter the chemical behavior of the resulting pyrimidinium salt. These substitutions can influence the molecule's electronic properties, steric profile, stability, and reactivity.
Studies on substituted pyrimidines have revealed that the electronic nature of the substituent plays a crucial role. chinesechemsoc.orgresearchgate.net For example, in electrophilic substitution reactions, the presence of activating groups (electron-donating) versus deactivating groups (electron-withdrawing) on the ring dictates the feasibility and outcome of the reaction. researchgate.net In one investigation into the electrophilic nitrosation of 4,6-disubstituted pyrimidines, a complex interplay between the electronic nature of the chloro and amino substituents was observed to govern reactivity. researchgate.net
The position of the substituent is also critical. A study on the crystal structures of pyrimidine and its 2- and 5-position derivatives showed that substituents cause measurable changes in the geometry of the aromatic ring. scispace.com For instance, a chlorine atom at the 2-position was found to shorten adjacent ring bonds, whereas methyl and amino groups caused a slight lengthening. scispace.com
Furthermore, substituents can impact the reactivity of the pyrimidinium salt in subsequent reactions. In nucleophilic substitution reactions, introducing an electron-donating alkylamino group onto a dichloropyrimidine deactivates the second chlorine atom, making its substitution more difficult. researchgate.net Conversely, skeletal editing of pyrimidines to pyridines via a Dimroth rearrangement pathway is highly sensitive to the electronic properties of substituents on the pyrimidine ring; electron-rich aryl groups often lead to good yields, while electron-withdrawing groups can result in lower efficiency. chinesechemsoc.orgchinesechemsoc.org
The table below summarizes the observed effects of different substituents on the pyrimidine ring.
| Substituent | Position | Observed Effect | Reference |
|---|---|---|---|
| -Cl (Chloro) | 2 | Shortens adjacent C-N ring bonds by ~0.009 Å. | scispace.com |
| -CH₃ (Methyl) | 5 | Lengthens adjacent C-C ring bonds by ~0.006 Å. | scispace.com |
| -NH₂ (Amino) | 2 | Lengthens adjacent C-N ring bonds by ~0.019 Å. | scispace.com |
| Electron-donating group (e.g., alkylamino) | 4 or 6 | Deactivates a second chlorine atom on the ring towards further nucleophilic substitution. | researchgate.net |
| Electron-withdrawing group (e.g., on an aryl substituent) | 4 | Can lower the yield in certain skeletal rearrangement reactions. | chinesechemsoc.org |
Establishing Quantitative Structure-Property Correlations for Rational Design
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for establishing mathematical correlations between the chemical structure of a molecule and its physicochemical properties or biological activity. These models are invaluable for the rational design of new pyrimidinium derivatives, as they allow for the prediction of properties before undertaking costly and time-consuming synthesis.
The development of a QSPR model typically involves three main steps:
Descriptor Calculation : A set of numerical values, known as molecular descriptors, are calculated for each molecule in a dataset. These descriptors quantify various aspects of the molecule's structure, such as its topology, geometry, and electronic properties. For pyrimidine derivatives, these are often computed using quantum mechanical methods like Density Functional Theory (DFT). ijcsi.pro
Model Building : Statistical methods, such as Principal Component Regression (PCR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the calculated descriptors to an experimentally measured property. ijcsi.pro
Validation : The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its accuracy and robustness.
QSPR models have been successfully applied to pyrimidine derivatives to predict properties like corrosion inhibition efficiency. ijcsi.pro In such studies, descriptors related to the electronic properties of the molecules (e.g., HOMO/LUMO energies, dipole moment) were correlated with their ability to prevent corrosion, yielding models with high predictive accuracy (R² > 0.9). ijcsi.pro Similarly, QSAR models for other quaternary ammonium (B1175870) compounds have shown that properties like antimicrobial activity are strongly governed by descriptors such as alkyl chain length and the net atomic charges on the atoms of the cationic head group. mdpi.com
These models are particularly useful for predicting key surfactant properties. For example, QSPR approaches have been developed to accurately predict the critical micelle concentration (CMC) for diverse sets of surfactants based on topological indices and other structural descriptors. researchgate.netfirp-ula.org By using these validated models, researchers can screen virtual libraries of novel 1-hexadecylpyrimidin-1-ium chloride derivatives and prioritize the synthesis of candidates with the most promising predicted properties.
The following table outlines the key components of a typical QSPR study for heterocyclic compounds like pyrimidine derivatives.
| Component | Description | Example Application | Reference |
|---|---|---|---|
| Property Modeled | The experimental value to be predicted (e.g., CMC, inhibition efficiency). | Corrosion Inhibition Efficiency (IE%) | ijcsi.pro |
| Molecular Descriptors | Calculated values representing molecular structure (e.g., electronic, steric, topological). | HOMO/LUMO energies, dipole moment, molecular volume. | ijcsi.pro |
| Calculation Method | Computational method used to obtain descriptors. | Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis set. | ijcsi.pro |
| Statistical Model | Mathematical technique used to correlate descriptors with the property. | Principal Component Regression (PCR), Partial Least Squares (PLS). | ijcsi.pro |
| Validation Metric | Statistical measure of the model's accuracy and predictive power. | Coefficient of determination (R²), Adjusted R² (R²adj). | ijcsi.pro |
Emerging Research Frontiers and Future Outlook
Integration of 1-Hexadecylpyrimidin-1-ium Chloride in Nanotechnology and Advanced Materials Development
The self-assembly properties of amphiphilic molecules like this compound are central to their application in nanotechnology and the development of advanced materials. nih.gov These molecules can spontaneously form ordered structures such as micelles, vesicles, and liquid crystals, which can serve as templates or functional components in various nanoscale systems.
In the realm of nanotechnology, pyrimidinium-based surfactants are being investigated for their potential in drug delivery and gene therapy. nih.govresearchgate.net For instance, the cationic nature of the pyrimidinium headgroup allows for effective complexation with negatively charged genetic material like DNA and RNA, forming nanoparticles that can protect the cargo and facilitate its entry into cells. nih.govresearchgate.net While direct studies on this compound are limited, research on analogous pyridinium-based gemini (B1671429) surfactants has demonstrated their potential in creating efficient and less toxic gene delivery systems. nih.gov The structural features of these surfactants, such as the nature of the hydrophobic chains and the counter-ion, play a crucial role in their transfection efficiency and cytotoxicity. nih.gov
The development of advanced materials also benefits from the unique properties of long-chain pyrimidinium salts. These compounds can be used to create ionic liquid crystals, which exhibit properties of both liquids and solid crystals, making them suitable for applications in displays and sensors. tandfonline.com Furthermore, the ability of such surfactants to form highly ordered monolayers at interfaces, known as Langmuir-Blodgett films, opens up possibilities for fabricating two-dimensional materials with tailored electronic and optical properties. wikipedia.orgnih.govyoutube.comnih.govyoutube.com These films can be transferred onto solid substrates to create ultra-thin coatings with potential applications in electronics and surface engineering. wikipedia.org The table below summarizes the potential applications of this compound in these emerging fields, based on research on analogous compounds.
| Application Area | Potential Role of this compound | Key Properties Leveraged |
| Nanomedicine | Formation of nanoparticles for drug and gene delivery. nih.govresearchgate.net | Amphiphilicity, cationic charge for DNA/RNA binding. nih.gov |
| Ionic Liquid Crystals | As a building block for liquid crystalline materials. tandfonline.com | Molecular shape, ability to self-organize into ordered phases. tandfonline.com |
| 2D Materials | Formation of Langmuir-Blodgett films for advanced coatings. wikipedia.orgnih.gov | Interfacial activity, formation of ordered monolayers. wikipedia.orgnih.gov |
Exploration of Sustainable Chemistry Approaches for its Synthesis and Application
The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and this compound is no exception. The focus is on developing synthetic routes that are more environmentally benign, utilize renewable resources, and minimize waste generation. nih.govacs.org
Traditional methods for synthesizing pyridinium (B92312) and pyrimidinium salts often involve the use of volatile and hazardous organic solvents. nih.govnih.govrsc.orgacs.org Green chemistry approaches aim to replace these with more sustainable alternatives, such as water or solvent-free reaction conditions. rsc.org Microwave-assisted synthesis has emerged as a promising technique, often leading to shorter reaction times, higher yields, and reduced energy consumption. acs.org For instance, the synthesis of pyrimidine (B1678525) derivatives has been successfully achieved using microwave irradiation in aqueous media, offering a greener alternative to conventional heating methods. rsc.org
Moreover, the selection of starting materials is a key aspect of sustainable chemistry. The use of bio-based feedstocks is highly desirable. For example, research into the synthesis of surfactants from renewable resources like lignin (B12514952) and fatty acids is gaining traction. nih.govresearchgate.net While not yet applied to this compound specifically, these approaches highlight a potential pathway for its more sustainable production.
The "greenness" of a chemical process can be quantitatively assessed using various metrics. mdpi.comoulu.fi These metrics, such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI), provide a framework for evaluating the efficiency and environmental impact of a synthesis route. oulu.fi Applying these metrics to the synthesis of this compound can guide the development of more sustainable and efficient manufacturing processes.
| Green Chemistry Principle | Application in the Context of this compound |
| Safer Solvents and Auxiliaries | Utilizing water as a solvent or employing solvent-free conditions for synthesis. rsc.org |
| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. acs.org |
| Use of Renewable Feedstocks | Exploring bio-based sources for the pyrimidine and hexadecyl moieties. nih.govresearchgate.net |
| Real-time Analysis for Pollution Prevention | Implementing process analytical technology to monitor and control the synthesis, minimizing by-product formation. |
Development of Advanced In Vitro Model Systems for Studying Complex Interfacial Phenomena
The behavior of this compound at interfaces is fundamental to many of its potential applications. Advanced in vitro model systems are crucial for elucidating the complex interactions that occur at these interfaces, particularly in biological contexts. nih.gov
Model lipid membranes, such as liposomes and supported lipid bilayers, are widely used to mimic the cell membrane and study the interactions of surfactants and other molecules. nih.govnih.gov These models allow for controlled experiments to understand how compounds like this compound affect membrane structure and function. For example, the interaction of cationic surfactants with lipid membranes can lead to changes in membrane fluidity, permeability, and even disruption, which is relevant to their antimicrobial activity and cytotoxicity. nih.gov
Langmuir troughs provide a powerful tool for studying the behavior of amphiphilic molecules at the air-water interface. wikipedia.orgyoutube.com By compressing a monolayer of this compound on the water surface, researchers can obtain pressure-area isotherms that reveal information about the packing, orientation, and phase transitions of the molecules at the interface. This technique is invaluable for understanding the formation of Langmuir-Blodgett films and the interfacial properties of surfactants. wikipedia.orgnih.govyoutube.com
The table below outlines some advanced in vitro models and the insights they can provide into the interfacial phenomena of this compound.
| In Vitro Model System | Phenomenon Studied | Insights Gained |
| Liposomes/Vesicles | Interaction with model cell membranes. nih.govnih.gov | Understanding of membrane disruption, permeability changes, and mechanisms of cytotoxicity and antimicrobial action. nih.gov |
| Supported Lipid Bilayers | Adsorption and structural changes on a solid support. | Elucidation of the initial steps of surfactant-membrane interaction and the formation of surface-bound structures. |
| Langmuir Trough | Behavior at the air-water interface. wikipedia.orgyoutube.comnih.govyoutube.com | Determination of molecular area, packing density, phase transitions, and stability of monolayers. wikipedia.org |
Synergistic Approaches Combining Experimental and Computational Methodologies for Comprehensive Understanding
A comprehensive understanding of the structure-property-function relationships of this compound requires a synergistic approach that combines experimental techniques with computational modeling. researchgate.netnih.govnih.govacs.orgacs.org This integrated strategy allows for a deeper and more detailed insight than either approach could provide alone.
Experimental methods, such as spectroscopy and microscopy, provide macroscopic and ensemble-averaged information about the behavior of the compound. In contrast, computational methods, particularly molecular dynamics (MD) simulations, offer an atomistic view of the system, revealing details about molecular interactions, dynamics, and organization that are often inaccessible to experiments. mdpi.comrsc.orgrsc.orgresearchgate.net
For instance, MD simulations can be used to model the self-assembly of this compound into micelles or its interaction with a lipid bilayer. nih.gov These simulations can provide information on the structure of the aggregates, the orientation of the surfactant molecules, and the energetics of the interactions. mdpi.comrsc.org This information can then be used to interpret experimental data from techniques like small-angle X-ray scattering (SAXS) or nuclear magnetic resonance (NMR) spectroscopy. acs.org
Quantum mechanical calculations can also be employed to study the electronic structure and properties of the 1-Hexadecylpyrimidin-1-ium cation, providing insights into its reactivity and interactions. acs.org The combination of these computational approaches with experimental data leads to a more robust and predictive understanding of the system.
The following table highlights the synergy between experimental and computational methods in studying this compound.
| Research Question | Experimental Technique | Computational Method | Synergistic Outcome |
| Micelle Formation and Structure | Small-Angle X-ray Scattering (SAXS), Dynamic Light Scattering (DLS) | Molecular Dynamics (MD) Simulations researchgate.net | Detailed atomistic model of micelle structure consistent with experimental size and shape data. |
| Interaction with Lipid Membranes | Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy | MD Simulations of surfactant-bilayer systems. nih.gov | Quantitative thermodynamic data complemented by a molecular-level understanding of the binding and insertion process. |
| Interfacial Properties | Surface Tensiometry, Langmuir Trough mdpi.comrsc.org | MD Simulations of air-water or oil-water interfaces. mdpi.comrsc.org | Correlation of macroscopic surface tension with molecular orientation and packing at the interface. |
Q & A
Basic: What experimental methods are recommended for synthesizing 1-Hexadecylpyrimidin-1-ium chloride, and how can purity be validated?
Answer:
Synthesis typically involves quaternization of pyrimidine with 1-hexadecyl chloride under reflux in a polar aprotic solvent (e.g., acetonitrile). Post-synthesis, purification via recrystallization from ethanol/water mixtures is advised. Validate purity using:
- Elemental analysis (C, H, N content) to confirm stoichiometry.
- 1H/13C NMR spectroscopy to verify alkyl chain integration and absence of unreacted precursors.
- Mass spectrometry (ESI-MS) to confirm molecular ion peaks .
Advanced: How can discrepancies in crystallographic data for this compound complexes be systematically resolved?
Answer:
Discrepancies may arise from twinning, disorder, or poor data resolution. Mitigation strategies include:
- Data reprocessing : Use SHELXL (for refinement) to adjust parameters like ADPs (Atomic Displacement Parameters) and occupancy ratios for disordered regions .
- Validation tools : Cross-check against the Cambridge Structural Database (CSD) to compare bond lengths/angles with similar compounds .
- High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts. For twinned crystals, apply twin-law refinement in SHELXL .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
While specific safety data for this compound is limited, analogous quaternary ammonium salts (e.g., cetylpyridinium chloride) suggest:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.
- Waste disposal : Neutralize with dilute acetic acid before aqueous disposal .
Advanced: How can hydrogen bonding networks in this compound crystals be quantitatively analyzed?
Answer:
- Software tools : Use ORTEP-3 to visualize molecular packing and Mercury CSD (from the Cambridge Structural Database) to calculate intermolecular distances/angles .
- Topological analysis : Apply the Hirshfeld surface method to map close contacts and quantify interactions (e.g., C–H···Cl, π-π stacking).
- Energy frameworks : Calculate interaction energies using CrystalExplorer to rank contributions of hydrogen bonds vs. van der Waals forces .
Basic: Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?
Answer:
- NMR spectroscopy : 1H NMR in D2O/CDCl3 to confirm the absence of unreacted hexadecyl chains or pyrimidine.
- FT-IR spectroscopy : Identify characteristic C–N+ stretching (~1640 cm⁻¹) and alkyl C–H vibrations (~2850–2920 cm⁻¹).
- X-ray diffraction (SC-XRD) : Single-crystal analysis provides definitive proof of molecular geometry .
Advanced: What strategies can optimize crystallization conditions for X-ray diffraction studies of this compound?
Answer:
- Solvent screening : Test solvent mixtures (e.g., ethanol/water, acetone/diethyl ether) via vapor diffusion or slow evaporation.
- Seeding : Introduce microcrystals to induce controlled nucleation.
- Temperature gradients : Use a thermal cycler to vary crystallization temperatures (e.g., 4°C to 25°C).
- Additives : Include trace ions (e.g., Mg²+ from ) to stabilize lattice interactions .
Basic: How should researchers document experimental procedures for reproducibility in studies involving this compound?
Answer:
- Detailed logs : Record solvent ratios, temperatures, and reaction times.
- Instrument calibration : Note NMR spectrometer frequencies (e.g., 400 MHz) and XRD detector settings.
- Data deposition : Submit crystallographic data to the CSD or IUCrData to enable peer validation .
Advanced: How can researchers address systematic errors in thermodynamic measurements (e.g., melting points) of this compound?
Answer:
- Calibration : Use reference standards (e.g., indium for DSC) to calibrate equipment.
- Replicate trials : Perform triplicate measurements under controlled humidity.
- Error analysis : Apply the Guide to the Expression of Uncertainty in Measurement (GUM) to quantify confidence intervals .
Basic: What are the best practices for storing this compound to prevent degradation?
Answer:
- Conditions : Store in airtight containers under inert gas (N2/Ar) at –20°C.
- Stability monitoring : Conduct periodic TLC or HPLC checks for decomposition products (e.g., free pyrimidine).
Advanced: How can computational modeling complement experimental data in understanding this compound’s reactivity?
Answer:
- DFT calculations : Use Gaussian or ORCA to model reaction pathways (e.g., SN2 quaternization).
- Molecular dynamics (MD) : Simulate solvation effects in polar solvents to predict aggregation behavior.
- Docking studies : Explore host-guest interactions with cyclodextrins for potential applications in drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
